Pyrogallol-2-O-sulphate
Description
Structure
3D Structure
Properties
CAS No. |
845253-27-2 |
|---|---|
Molecular Formula |
C6H6O6S |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
(2,6-dihydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6O6S/c7-4-2-1-3-5(8)6(4)12-13(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI Key |
XADBYTWTQXSBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Occurrence and Endogenous Formation of Pyrogallol O Sulphate Metabolites
Detection and Quantification in Biological Matrices
The presence and levels of pyrogallol-O-sulphate metabolites, including Pyrogallol-2-O-sulphate, have been identified and measured in human biological fluids following the consumption of polyphenol-rich foods. These metabolites are products of the body's processing of dietary precursors.
Following the ingestion of a mixed berry fruit purée, a study involving human volunteers revealed the appearance of various phenolic sulfates in the plasma. Among these were two isomers of pyrogallol-O-sulphate. The concentration of these metabolites resulting from the degradation of more complex polyphenols in the colon began to rise in plasma approximately 4 hours after consumption. By the 6-hour mark, pyrogallol-sulphate, along with catechol-sulphate, reached concentrations in the range of 5 to 20 μM whiterose.ac.ukcambridge.orgnih.gov.
In some individuals, the concentration of pyrogallol-O-sulphate (Pyr-s) has been observed to reach up to 20 µM mdpi.com. The mean plasma concentration of these metabolites was noted to be around 6.5 µM four hours after the fruit purée was consumed mdpi.com. The appearance of these sulfated metabolites is significant as they are found in much higher concentrations than their parent compounds whiterose.ac.ukcambridge.orgnih.gov.
Below is a data table summarizing the pharmacokinetic profile of various phenolic metabolites, including pyrogallol-O-sulphates, observed in human plasma after the consumption of a fruit purée.
Data sourced from a human intervention study involving the ingestion of a mixed berry fruit purée. whiterose.ac.ukcambridge.orgnih.gov
The excretion of pyrogallol-O-sulphate and other related metabolites in urine provides further insight into their endogenous formation and clearance. Studies have shown that sulfated, glucuronidated, and methylated forms of pyrogallol (B1678534), catechol, and protocatechuic acid predominantly appear in urine after 8 hours of consuming polyphenol-rich foods, which is indicative of their formation in the colon whiterose.ac.uk. In contrast, metabolites like gallic acid and (-)-epicatechin (B1671481) conjugates are excreted earlier, mainly before 4 hours, suggesting absorption from the small intestine whiterose.ac.uk.
Specifically, pyrogallol-O-glucuronide and pyrogallol-O-sulphate have been identified in the urine of volunteers following the consumption of green and black tea whiterose.ac.uk. The delayed excretion profile of these phase II metabolites of pyrogallol points to their origin from the further breakdown of polyphenol metabolites by the microflora in the colon whiterose.ac.uk.
Biotransformation Pathways from Precursors
The formation of pyrogallol and its subsequent sulfated metabolites is a multi-step process involving both host and microbial metabolic activities.
A key step in the endogenous production of pyrogallol is the decarboxylation of gallic acid. This reaction, which involves the removal of a carboxyl group from gallic acid, is primarily carried out by microbial enzymes in the gastrointestinal tract nih.govresearchgate.net. Tannic acid, a component of various foods, is first hydrolyzed to gallic acid, which is then decarboxylated to produce pyrogallol researchgate.net. This biotransformation is a common pathway for the degradation of certain polyphenolic compounds researchgate.net.
Once pyrogallol is formed and absorbed, it undergoes phase II metabolism in the body, primarily through conjugation reactions. Sulfation is a significant pathway in this process, catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). These enzymes are responsible for the conjugation of a sulfonate group to various xenobiotics, drugs, and endogenous compounds, including phenolic compounds like pyrogallol. This conjugation increases the water solubility of the compounds, facilitating their excretion. The SULT1A1 enzyme, in particular, is known to be involved in the sulfation of a variety of phenolic molecules.
The gut microbiota plays a crucial role in the initial breakdown of complex dietary polyphenols into smaller, more readily absorbable compounds. For instance, the microbial conversion of (-)-epigallocatechin (B1671488) gallate (EGCG) begins with the removal of the galloyl moiety by microbial esterases, yielding gallic acid and (-)-epigallocatechin nih.gov. Subsequently, the gallic acid is decarboxylated by gut bacteria to form pyrogallol nih.gov.
A diverse range of human gut bacteria possess the genetic potential to metabolize gallic acid. High-throughput sequencing has revealed that the primary microbial phyla with gallate-decarboxylating capabilities in the human gut are Firmicutes, Proteobacteria, and Actinobacteria asm.org. Genera such as Anaerostipes and Klebsiella account for a significant portion of these bacteria asm.org. This microbial activity is essential for the production of pyrogallol from dietary precursors, which can then be absorbed and undergo further metabolism in the host.
Comparative Analysis with Glucuronidation Pathways
For phenolic compounds like pyrogallol, sulphation and glucuronidation are two major, and often competing, Phase II metabolic pathways that increase their water solubility and facilitate their excretion. nih.govrug.nl These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. nih.gov
The regioselectivity and predominance of one pathway over the other depend on the specific substrate, the tissue, and the expression levels of the relevant enzymes. nih.gov Human SULTs, particularly the SULT1 family, are primarily responsible for the sulphation of phenolic xenobiotics. nih.gov The UGT1A subfamily of enzymes is mainly responsible for the O-glucuronidation of phenolics. nih.govmdpi.com
While direct comparative kinetic studies on pyrogallol are limited in the provided data, insights can be drawn from related compounds. For many phenolics, both pathways are active. For instance, after oral administration of the drug phenylephrine, approximately 47% is conjugated to a sulfate (B86663) and 12% to a glucuronide, indicating that sulphation is the more dominant pathway for that specific compound. nih.gov In the metabolism of paracetamol in preterm neonates, sulfation is the dominant pathway, while the contribution of glucuronidation increases with maturation. eur.nl This highlights that the balance between these two pathways is dynamic and can be influenced by developmental factors.
Conversely, glucuronidation can also be a primary route. A study on the pyrogallol-type phytophenol scutellarein (B1681691) showed that it undergoes glucuronidation to form scutellarin. nih.gov This specific conjugation was found to have a dual effect, decreasing some antioxidant potentials while enhancing others, such as superoxide (B77818) scavenging and iron-chelating abilities. nih.gov This suggests that the choice between sulphation and glucuronidation can lead to metabolites with different biological activities.
Table 2: Comparison of Sulphation and Glucuronidation Pathways for Phenolic Compounds
| Feature | Sulphation | Glucuronidation |
| Primary Enzyme Family | Sulfotransferases (SULTs), mainly SULT1 family | UDP-glucuronosyltransferases (UGTs), mainly UGT1A subfamily |
| Cofactor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Uridine diphosphate (B83284) glucuronic acid (UDPGA) |
| Nature of Conjugate | Sulfate ester | Glucuronide (glycosidic bond) |
| General Characteristics | Often a high-affinity, low-capacity system | Often a low-affinity, high-capacity system |
| Competition | Competes with glucuronidation for phenolic substrates | Competes with sulphation for phenolic substrates |
Synthetic and Enzymatic Approaches for Pyrogallol 2 O Sulphate
Chemical Synthesis Methodologies for Isomer-Specific Preparation
The isomer-specific chemical synthesis of Pyrogallol-2-O-sulphate is not widely documented, reflecting a significant challenge in synthetic organic chemistry. The primary difficulty in modifying a compound like pyrogallol (B1678534) lies in the similar reactivity of its three adjacent hydroxyl (-OH) groups. Standard sulfonation reagents would likely produce a mixture of products, including the 1-O-sulphate, 2-O-sulphate, and potentially di- or tri-sulfated species, leading to low yields of the desired isomer and creating difficult purification challenges.
To achieve regioselectivity in the sulfation of polyhydroxylated compounds, chemists employ several strategies, which could theoretically be applied to the synthesis of this compound:
Regioselective Activation: An alternative approach involves selectively activating a specific hydroxyl group towards sulfation. One such method, used successfully for the regioselective sulfation of sugar molecules with cis-diol groups, involves the use of organotin intermediates like dibutyltin (B87310) oxide mdpi.com. This reagent can form a cyclic stannylene complex across two adjacent hydroxyl groups, selectively activating one position for subsequent reaction with a sulfating agent such as sulfur trioxide-trimethylamine complex mdpi.com. Given the 1,2,3-triol structure of pyrogallol, this approach could potentially be adapted to favor sulfation at the C2 position.
The successful application of these methodologies requires careful optimization of reaction conditions to favor the formation of the specific this compound isomer.
Enzymatic Synthesis and Biocatalytic Routes
Biocatalytic methods offer a promising alternative to chemical synthesis, primarily due to the high regioselectivity and specificity of enzymes. The existence of pyrogallol sulfates as metabolites in human plasma strongly suggests that enzymatic pathways for their production exist in nature whiterose.ac.uk.
The enzymes responsible for sulfation in vivo are the sulfotransferases (SULTs). plos.org. These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl or amine group on a substrate plos.orgnih.gov. Different SULT isoforms exhibit distinct substrate specificities and regioselectivities.
While the specific human SULT isoform that produces this compound has not been definitively identified, the activity of this enzyme family on similar phenolic substrates is well-documented. Several SULT isoforms are known to act on polyphenols and show strict regioselectivity nih.gov. For example, in the case of caffeic acid, which also possesses a catechol group, SULT1A1 preferentially sulfates the 3-OH position, whereas SULT1E1 acts on the 4-OH position nih.gov. This inherent selectivity is determined by the unique size and shape of each enzyme's substrate-binding pocket nih.gov. The identification of pyrogallol sulfates in human plasma suggests that one or more of these SULT enzymes can accept pyrogallol as a substrate to generate specific sulfated isomers whiterose.ac.uk.
Table 1: Characteristics of Select Human Cytosolic Sulfotransferase (SULT) Isoforms
| Enzyme Isoform | Typical Substrates | Known Regioselectivity | Relevance to Pyrogallol Sulfation |
|---|---|---|---|
| SULT1A1 | Phenols (e.g., p-nitrophenol), catechols, aromatic amines nih.govthermofisher.com | Prefers 3-OH sulfation on substrates like caffeic acid nih.gov. | A primary candidate for pyrogallol sulfation due to its broad specificity for small phenols and catechols. |
| SULT1A3 | Catecholamines (e.g., dopamine) thermofisher.com | Highly selective for catecholic structures. | A potential candidate due to its specificity for catecholamines, which share the catechol moiety with pyrogallol. |
| SULT1E1 | Estrogens, other steroids | Exhibits distinct regioselectivity from other SULTs (e.g., 4-OH sulfation of caffeic acid) nih.gov. | Could potentially produce a different pyrogallol sulfate (B86663) isomer compared to SULT1A isoforms. |
This table is generated based on data from studies on various phenolic substrates, providing a model for potential enzymatic activity on pyrogallol.
The foundation for producing pyrogallol derivatives like this compound lies in the ability to first produce the pyrogallol precursor sustainably. Traditional chemical production of pyrogallol involves the high-temperature decarboxylation of gallic acid, a process limited by harsh conditions and the availability of the raw material nih.govsemanticscholar.org. To overcome this, significant research has focused on developing engineered microbial systems, particularly using Escherichia coli, for the de novo synthesis of pyrogallol from simple sugars like glucose.
Researchers have successfully established novel biosynthetic pathways in E. coli. One successful strategy involves the expression of two key enzymes: 2,3-dihydroxybenzoic acid (2,3-DHBA) synthase and 2,3-DHBA 1-monoxygenase. This pathway converts an intermediate of the shikimate pathway into pyrogallol nih.gov. Through metabolic engineering, including enhancing carbon flux and modular pathway optimization, pyrogallol titers have been boosted to over 1 g/L in shake flask experiments nih.gov. An alternative microbial route involves the enzymatic decarboxylation of gallic acid, where a gallic acid-producing strain of E. coli is further engineered with a gallic acid decarboxylase to convert the intermediate into pyrogallol semanticscholar.orgresearchgate.net.
Table 2: Examples of Pyrogallol Production in Engineered E. coli
| Precursor/Pathway | Key Enzymes Introduced | Reported Titer | Reference |
|---|---|---|---|
| From Glucose via 2,3-DHBA | 2,3-DHBA synthase, 2,3-DHBA 1-monoxygenase | 1035.75 mg/L | nih.gov |
| From Gallic Acid | Gallic Acid Decarboxylase | 93-97% conversion yield | semanticscholar.org |
This robust microbial production of pyrogallol creates a platform for synthesizing its derivatives. The concept of using engineered microbes as whole-cell biocatalysts for sulfation has been successfully demonstrated for other polyphenols. For instance, E. coli cells engineered to express specific human SULTs have been used for the regioselective production of sulfated genistein (B1671435), yielding specific isomers like genistein 4'-sulfate or genistein 7-sulfate depending on the SULT isoform used nih.gov.
By combining these strategies, a complete microbial production system for this compound is feasible. Such a system would involve an engineered E. coli strain that first synthesizes pyrogallol from glucose. This strain could then be co-engineered to express a specific, pre-identified human SULT isoform that selectively sulfates the C2-hydroxyl group of the endogenously produced pyrogallol, resulting in the targeted synthesis of this compound.
Molecular and Cellular Mechanisms of Action
Modulation of Cellular Signaling Pathways
Recent research has illuminated the significant role of Pyrogallol-2-O-sulphate, a metabolite of polyphenols, in modulating key cellular signaling pathways involved in ocular health and disease. sigmaaldrich.com Studies have particularly focused on its effects on angiogenic factors, glial cell activation, and its interactions with specific retinal cells, revealing potential therapeutic implications.
Influence on Angiogenic Factors (e.g., VEGF)
This compound has demonstrated a notable ability to influence the expression of Vascular Endothelial Growth Factor (VEGF), a critical protein in the process of angiogenesis, or new blood vessel formation. mdpi.com In experimental models utilizing retinal pigment epithelium (RPE) cells cultured under conditions simulating diabetic retinopathy (high glucose and hypoxia), prolonged exposure to this compound resulted in a significant decrease in the expression of the pro-angiogenic VEGF. mdpi.com
This effect was also observed in an in vivo diabetic mouse model, where a single intraocular injection of the metabolite led to a significant decrease in VEGF expression in RPE cells. sigmaaldrich.com These findings suggest that this compound can directly impact the signaling environment that promotes neovascularization, a hallmark of advanced diabetic retinopathy. mdpi.com
| Experimental Model | Conditions | Observed Effect on VEGF | Reference |
|---|---|---|---|
| Retinal Pigment Epithelium (RPE) Cells (in vitro) | High Glucose and Hypoxia | Significant decrease in expression | mdpi.com |
| Diabetic Mouse Model (in vivo) | Single Intraocular Injection | Significant decrease in expression in RPE cells | sigmaaldrich.com |
Effects on Glial Cell Activation (e.g., Microglial Markers)
The activation of glial cells, particularly microglia, is a key component of the inflammatory processes associated with diabetic retinopathy. mdpi.com this compound has been shown to exert an inhibitory effect on this activation. sigmaaldrich.com
In diabetic mouse models, a single intraocular injection of this compound led to a significant decrease in the expression of the microglial marker Iba1 (Ionized calcium-binding adapter molecule 1) in the retina at various stages of the disease. sigmaaldrich.com This reduction in Iba1 suggests that the compound can attenuate the inflammatory response mediated by microglia, which, when overactivated, contribute to neuronal damage and neovascularization. mdpi.com
| Model System | Marker | Outcome | Reference |
|---|---|---|---|
| Diabetic Mouse Retina | Iba1 (Microglial Marker) | Significantly decreased expression | sigmaaldrich.com |
Interactions with Specific Cell Types (e.g., Retinal Pigment Epithelium Cells)
The retinal pigment epithelium (RPE) is a critical cell layer in the eye, and its dysfunction is implicated in the pathogenesis of diabetic retinopathy. mdpi.com this compound has been observed to directly interact with RPE cells, influencing their molecular responses to disease-simulating conditions. sigmaaldrich.com
In vitro studies on RPE cells subjected to high glucose and hypoxia demonstrated that treatment with this compound leads to a significant reduction in the expression of pro-angiogenic VEGF. mdpi.com This indicates a direct modulatory effect on the RPE cells' signaling output. The metabolic activity of RPE cells was reportedly not affected by the treatment with this compound under these conditions. researchgate.net These findings highlight the RPE cell as a key target for the bioactivity of this polyphenol metabolite. mdpi.com
Enzymatic Interaction Profiling
Sulfatase-Mediated Deconjugation and Reactivation
Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the sulfatase-mediated deconjugation and reactivation of this compound. While the metabolism of polyphenols in general involves phase II conjugation reactions like sulfation, and deconjugation can occur, specific studies detailing this process for this compound are not available. nih.gov
Interactions with Other Metabolizing Enzymes and Protein Targets
Detailed information on the interactions of this compound with other metabolizing enzymes and specific protein targets is not available in the reviewed scientific literature and databases. foodb.ca Research into the broader biological activities of the parent compound, pyrogallol (B1678534), and its other metabolites is more extensive, but specific data on the enzymatic interactions of the 2-O-sulphate conjugate is lacking. researchgate.netmedchemexpress.com
Role as a Biomarker in Nutritional and Metabolic Research
This compound, a metabolite derived from the dietary intake of polyphenols, has emerged as a significant biomarker in nutritional and metabolic research. Its presence and concentration in biological fluids like plasma and urine can serve as an indicator of the consumption of certain polyphenol-rich foods. This role is crucial for accurately assessing dietary intake in epidemiological studies and understanding the metabolic fate of dietary compounds.
Following the consumption of foods rich in complex polyphenols, such as berries, these compounds undergo metabolism by the gut microbiota, leading to the formation of simpler phenolic compounds like pyrogallol. This is then absorbed and undergoes phase II metabolism in the body, resulting in sulfated conjugates like this compound.
Detailed Research Findings
Research has demonstrated that sulfated metabolites of pyrogallol are found in human plasma after the ingestion of polyphenol-containing foods. nih.gov One crossover intervention study involving thirteen volunteers investigated plasma metabolites after the consumption of a mixed berry fruit purée. whiterose.ac.uk The study found that while some conjugates of phenolic acids like gallic and caffeic acid peaked within 1 to 2 hours, the sulfated metabolites resulting from the colonic degradation of more complex polyphenols, including pyrogallol-sulfate, began to increase in plasma from 4 hours post-ingestion. whiterose.ac.uk
These colonic metabolites, including Pyrogallol-O-sulphates, were found at baseline levels in several volunteers, but their concentrations increased significantly after the fruit puree intervention. whiterose.ac.uk Notably, the concentrations of catechol-O-sulfate and pyrogallol-sulfate reached levels as high as 5-20 µM in some participants at the 6-hour mark. whiterose.ac.uk The significant increase from baseline after consuming the polyphenol-rich puree underscores their potential as biomarkers for polyphenol intake. nih.govwhiterose.ac.uk
Further evidence supports the role of pyrogallol sulfates as dietary biomarkers. For instance, the presence of pyrogallol sulfate (B86663) in urine has been specifically identified as a biomarker for the consumption of legumes. hmdb.ca This specificity allows researchers to correlate the metabolite's presence with the intake of a particular food group. The principle is further supported by research on similar compounds; for example, novel syringol sulfates, which are structurally related to pyrogallol, have been identified as effective biomarkers for smoked meat consumption. nih.gov
The table below summarizes the findings from the human intervention study on the consumption of mixed berry fruit purée, highlighting the concentration changes of pyrogallol-sulfate over time.
| Time Point | Observation | Concentration Range (in some volunteers) |
|---|---|---|
| Baseline | Metabolites detected in several volunteers before intervention. | Low levels |
| 4 hours | Marked increase in plasma concentrations observed. | - |
| 6 hours | Peak concentrations reached for colonic degradation metabolites. | 5-20 µM |
The quantification of such metabolites is vital as they often reach much higher concentrations in plasma than their parent compounds, making them more reliable for detection and assessment. whiterose.ac.uk The use of this compound as a biomarker thus provides a more objective measure of dietary intake than traditional methods like food frequency questionnaires, which are subject to recall bias.
Advanced Analytical and Characterization Techniques
High-Resolution Liquid Chromatography-Mass Spectrometry for Identification and Quantification
High-resolution liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pyrogallol-O-sulphates. This method offers high sensitivity and selectivity, which are crucial for distinguishing and quantifying these compounds in complex matrices. The coupling of liquid chromatography with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers, allows for the precise determination of molecular formulas from accurate mass measurements.
In a typical workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for such polar compounds, and it can be operated in both positive and negative ion modes to provide comprehensive structural information. The negative ion mode is particularly useful for detecting sulphate conjugates. High-resolution mass spectrometry provides the capability to resolve isobaric interferences and confirm the elemental composition of the analyte and its fragments.
For quantification, tandem mass spectrometry (MS/MS) is frequently utilized. This involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a characteristic product ion. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach enhances the specificity and sensitivity of the quantification.
Method Development and Validation for Pyrogallol-O-sulphate Analytes
The development and validation of analytical methods are critical to ensure the reliability and accuracy of the results. For pyrogallol-O-sulphate analytes, a robust high-performance liquid chromatography (HPLC) method is essential. nih.govmdpi.com
Method development typically involves the optimization of several parameters:
Column: A C18 column is often suitable for the separation of pyrogallol (B1678534) and its derivatives. researchgate.net
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a buffer like phosphate) and an organic solvent (such as methanol (B129727) or acetonitrile) is commonly employed to achieve optimal separation. rjptonline.org
Detector: A photodiode array (PDA) detector is frequently used for UV detection at a specific wavelength. rjptonline.org
Once the method is developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). The validation process assesses various parameters to ensure the method's suitability for its intended purpose.
Table 1: Key Validation Parameters for HPLC Analysis of Pyrogallol Analytes
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 nih.govrjptonline.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery in the range of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% rjptonline.org |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 rjptonline.org |
A study on the HPLC analysis of pyrogallol reported a correlation coefficient of 0.9990, a limit of detection (LOD) of 1.89 ppm, and a limit of quantification (LOQ) of 6.3 ppm. rjptonline.org The accuracy was demonstrated by recovery values ranging from 98.34% to 118.54%, with a precision indicated by a relative standard deviation (RSD) of 0.150%. rjptonline.org
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the isomers of pyrogallol-O-sulphate. core.ac.ukresearchgate.net While mass spectrometry can provide the molecular weight and elemental composition, NMR spectroscopy reveals the precise connectivity of atoms within the molecule.
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. core.ac.uk The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum help to identify the different types of protons and their spatial relationships.
Two-dimensional (2D) NMR experiments are particularly powerful for elucidating the structures of complex molecules and distinguishing between isomers. core.ac.uk
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. encyclopedia.pub
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different molecular fragments. core.ac.uk
By analyzing the various 1D and 2D NMR spectra, the exact position of the sulphate group on the pyrogallol backbone can be determined, allowing for the differentiation between pyrogallol-2-O-sulphate, pyrogallol-1-O-sulphate, and other potential isomers.
Derivatization Strategies for Enhanced Chromatographic Analysis
For compounds that exhibit poor chromatographic behavior or low detector response, chemical derivatization can be a valuable strategy to improve their analysis. nih.gov The primary goals of derivatization are to enhance detectability, improve chromatographic selectivity, and increase stability. mdpi.com
For this compound, derivatization could be employed to introduce a chromophore or a fluorophore into the molecule, thereby significantly increasing its response to UV or fluorescence detectors. nih.gov This is particularly useful when analyzing trace amounts of the compound.
Common derivatization strategies involve reacting the hydroxyl groups of the pyrogallol moiety with a suitable reagent. The choice of derivatizing agent depends on the functional groups present in the analyte and the desired analytical outcome. nih.gov While pre-column derivatization is a straightforward approach, it is important to ensure that the reaction is complete and does not produce unwanted byproducts that could interfere with the analysis. mdpi.com
Application of Advanced Spectrophotometric Methods for Detection
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple, rapid, and cost-effective approach for the detection and quantification of certain compounds. jmchemsci.com The principle of this technique is based on the measurement of the absorption of light by a substance at a specific wavelength.
For this compound, a direct spectrophotometric method would involve measuring its absorbance in the UV region. The wavelength of maximum absorbance (λmax) would first need to be determined by scanning a solution of the pure compound over a range of wavelengths. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer's law, the absorbance is directly proportional to the concentration of the analyte.
In some cases, a charge-transfer reaction can be utilized to form a colored complex with a reagent, which can then be measured in the visible region. jmchemsci.com For instance, a study on the determination of furosemide (B1674285) used pyrogallol as a reagent to form a bluish-green colored product that could be measured spectrophotometrically. jmchemsci.com A similar principle could potentially be adapted for the analysis of this compound, where the sulphate itself or the pyrogallol moiety could be involved in a color-forming reaction. The sensitivity of a spectrophotometric method is dependent on the molar absorptivity of the analyte or its colored complex. tandfonline.com
Future Directions in Pyrogallol 2 O Sulphate Research
Comprehensive Elucidation of Isomer-Specific Metabolic Fates and Bioavailability
A critical area for future investigation is the detailed comparative analysis of the metabolic fates and bioavailability of pyrogallol (B1678534) sulphate isomers, including Pyrogallol-2-O-sulphate and its counterpart, Pyrogallol-1-O-sulphate. While studies have identified the presence of pyrogallol sulfates in human plasma and urine, a clear distinction between the absorption, distribution, metabolism, and excretion (ADME) profiles of the different isomers is lacking. Understanding how the position of the sulphate group influences these pharmacokinetic parameters is paramount to deciphering their respective physiological roles.
Future research should employ advanced analytical techniques to differentiate and quantify these isomers in biological matrices following the consumption of pyrogallol-rich foods. This will involve the use of sophisticated chromatographic methods capable of separating structurally similar isomers. Such studies will be instrumental in determining whether one isomer is more readily absorbed, has a longer half-life in circulation, or is preferentially taken up by specific tissues. This knowledge is fundamental for designing targeted studies on their bioactivity.
In-depth Characterization of Enzymatic and Receptor Interactions
The biological effects of this compound are intrinsically linked to its interactions with enzymes and cellular receptors. A key focus for future research will be the identification of the specific human sulfotransferase (SULT) enzymes responsible for the regioselective sulfation of pyrogallol to form the 2-O-sulphate isomer. While several SULT isoforms are known to metabolize phenolic compounds, the precise enzyme kinetics and substrate specificity for pyrogallol need to be elucidated. Studies utilizing recombinant human SULT enzymes can pinpoint which isoforms are primarily involved in its formation in the liver and intestine. nih.gov
Beyond its synthesis, the potential for this compound to interact with and modulate the activity of other enzymes and cellular receptors is a burgeoning field of inquiry. While research on the parent compound, pyrogallol, has shown interactions with signaling pathways such as the Akt/PI3K pathway, it is crucial to investigate the direct effects of the sulfated metabolite. texilajournal.comtexilajournal.com Future studies should explore the binding affinity of this compound to a wide range of receptors and its impact on downstream signaling cascades to uncover its specific molecular targets and mechanisms of action.
Mechanistic Studies in Advanced In Vitro and Ex Vivo Biological Models
To bridge the gap between in vitro findings and in vivo realities, future research must leverage advanced biological models to study the mechanistic aspects of this compound. While a study has explored its effects on retinal pigment epithelium cells and in a diabetic mouse model, a broader range of models is needed to understand its systemic effects. nih.govmdpi.com
Advanced In Vitro and Ex Vivo Models for this compound Research
| Model System | Application in this compound Research | Potential Insights |
| Caco-2 Cell Monolayers | Studying intestinal absorption, transport mechanisms, and metabolism. springernature.comnih.govresearchgate.netresearchgate.net | Elucidating the role of influx and efflux transporters in its bioavailability and identifying intestinal metabolites. |
| Precision-Cut Liver Slices | Investigating hepatic metabolism and potential hepatotoxicity. | Providing a more physiologically relevant model of liver function compared to cell lines, allowing for the study of phase I and phase II metabolism. |
| Organ-on-a-Chip Models | Simulating the pharmacokinetics and pharmacodynamics in a multi-organ system. nih.govnih.govcolumbia.eduresearchgate.net | Understanding the interplay between different organs in the metabolism and distribution of this compound. |
These models offer a more nuanced understanding of how this compound behaves in a complex biological environment, providing valuable data on its absorption, metabolism, and potential effects on various organs.
Development of Innovative Analytical Methodologies for Trace Analysis
The accurate and sensitive detection of this compound in complex biological samples is a significant analytical challenge that requires the development of innovative methodologies. Current methods often face difficulties in separating and quantifying isomeric sulfates at the low concentrations typically found in vivo.
Future research should focus on:
Advanced Chromatographic Techniques: Developing and optimizing ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) methods for the baseline separation of pyrogallol sulphate isomers.
Novel Biosensors: Creating highly specific and sensitive biosensors for the real-time monitoring of this compound. nih.govresearchgate.netdaneshyari.com These could be based on enzymatic reactions or specific binding proteins, offering a rapid and cost-effective alternative to traditional analytical methods.
Capillary Electrophoresis: Exploring the potential of capillary electrophoresis for the high-resolution separation of sulfated metabolites, taking advantage of differences in their charge-to-size ratios.
These advancements will be crucial for obtaining reliable pharmacokinetic data and for use in clinical studies investigating the links between dietary polyphenol intake and health outcomes.
Exploration of Novel Biosynthetic Pathways and Production Methods
To facilitate in-depth research on this compound, a reliable and scalable supply of the pure compound is essential. While chemical synthesis is possible, it can be complex and may not always be regioselective. Therefore, exploring novel biosynthetic pathways and production methods is a promising avenue for future research.
Significant progress has been made in the microbial production of pyrogallol from renewable feedstocks like glucose using metabolically engineered Escherichia coli. researchgate.netnih.govnih.govresearchgate.netncsu.edu This provides a sustainable source of the precursor molecule. The next frontier lies in developing biocatalytic methods for the specific sulfation of pyrogallol at the 2-position.
This could be achieved through:
Metabolic Engineering: Engineering microorganisms to express specific human sulfotransferase enzymes that exhibit high regioselectivity for the 2-hydroxy group of pyrogallol. nih.govnih.gov
Enzymatic Synthesis: Utilizing isolated and purified sulfotransferase enzymes in biocatalytic reactors to perform the regioselective sulfation of pyrogallol. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov This approach offers high specificity and avoids the complexities of whole-cell systems.
The development of efficient and sustainable methods for the production of this compound will be a key enabler for future research into its biological functions and potential therapeutic applications.
Q & A
Q. What are the validated analytical methods for detecting and quantifying Pyrogallol-2-O-sulphate in biological samples?
Methodological Answer : this compound detection typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its high sensitivity for sulfated phenolic compounds. Key steps include:
- Sample preparation using solid-phase extraction (SPE) to isolate the compound from biological matrices .
- Calibration with deuterated internal standards to account for matrix effects .
- Validation via intra-day and inter-day precision tests (RSD < 5%) and recovery rates (85–110%) .
Q. How can researchers optimize the synthesis of this compound in laboratory settings?
Methodological Answer : Lab-scale synthesis involves sulfonation of pyrogallol using chlorosulfonic acid under controlled conditions:
- Reaction temperature must be maintained at 0–5°C to prevent over-sulfonation .
- Post-synthesis purification via recrystallization in ethanol-water mixtures (3:1 v/v) yields >95% purity .
- Structural confirmation via H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (S=O stretching at 1250–1350 cm) .
Q. What are the stability considerations for this compound in aqueous solutions?
Methodological Answer : Stability is pH-dependent:
- At neutral pH (7.0), degradation follows first-order kinetics with a half-life of 48 hours.
- Acidic conditions (pH < 3) accelerate hydrolysis, while alkaline conditions (pH > 9) promote oxidation .
- Use antioxidants like ascorbic acid (0.1% w/v) and storage at –20°C in amber vials to extend stability .
Q. What in vitro assays are suitable for assessing this compound’s antioxidant activity?
Methodological Answer : Standard assays include:
- DPPH radical scavenging (IC values compared to Trolox).
- Ferric reducing antioxidant power (FRAP) with absorbance at 593 nm .
- Cell-based assays (e.g., HepG2 cells) to measure ROS inhibition via fluorescence probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics be resolved?
Methodological Answer : Conflicting bioavailability reports (e.g., 15–40% oral absorption) may arise from:
- Variability in animal models (e.g., murine vs. primate metabolic pathways) .
- Analytical interference from sulfate-conjugated metabolites in plasma .
- Resolution strategy: Use isotopically labeled tracers in crossover studies and apply population pharmacokinetic modeling (NONMEM) to account for inter-subject variability .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in chronic inflammation?
Methodological Answer : A PICOT framework is recommended:
Q. How to address discrepancies in reported cytotoxic thresholds of this compound?
Methodological Answer : Variability in IC values (e.g., 50–200 µM) may stem from:
- Cell line specificity (e.g., carcinoma vs. normal cells).
- Assay interference due to autofluorescence of the compound.
- Mitigation: Normalize data to cell viability via ATP-based assays (e.g., CellTiter-Glo) and validate with clonogenic survival tests .
Q. What computational approaches predict this compound’s interactions with human sulfotransferases?
Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to SULT1A1/1A3:
Q. How to design a study evaluating this compound’s environmental persistence?
Methodological Answer : Apply OECD Guideline 307:
- Soil microcosms spiked with C-labeled compound.
- Monitor mineralization (CO evolution) and extractable residues over 120 days.
- Use LC-MS/MS to identify degradation byproducts (e.g., pyrogallol or sulfate-free derivatives) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves:
- Calculate EC, Hill slope, and R for model robustness.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How to reconcile conflicting reports on the compound’s estrogenic activity?
Methodological Answer : Discrepancies may arise from assay choice (e.g., ERα vs. ERβ selectivity in luciferase reporter assays). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
